Urovision

Description

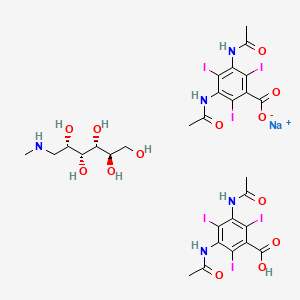

Structure

2D Structure

Properties

CAS No. |

8064-12-8 |

|---|---|

Molecular Formula |

C29H34I6N5NaO13 |

Molecular Weight |

1445 g/mol |

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/2C11H9I3N2O4.C7H17NO5.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 |

InChI Key |

XZNXVSDNACTASG-RZNNTOFGSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |

Other CAS No. |

8064-12-8 |

Synonyms |

angiovist 370 AV-370 Hypaque 76 hypaque(M)90 renografin 60 renografin 76 Renovist II sodium methylglucamine diatrizoate Uropolin uropoline uropolinum Uropolinum Polfa urovision Visotrast visotrast 370 |

Origin of Product |

United States |

Chemical Synthesis and Reaction Pathways of Urovision Diatrizoate

Established Synthetic Routes for the Triiodinated Benzene (B151609) Core

The foundational structure of Diatrizoate is the 2,4,6-triiodinated benzene ring. google.com The synthesis of this core component is a well-established process that begins with substituted benzene precursors and involves key chemical transformations to introduce the three iodine atoms and the necessary amino groups for later functionalization.

A common starting point for the synthesis of the Diatrizoate core is 3,5-dinitrobenzoic acid. wikipedia.org The initial and critical step in the synthetic pathway is the reduction of the two nitro groups on this precursor to form 3,5-diaminobenzoic acid. wikipedia.org This transformation is typically achieved through catalytic hydrogenation.

The bioreduction of nitroaromatic compounds involves a single-electron transfer that leads to the formation of a nitro anion radical, which is subsequently converted to a nitroso compound and then further reduced to form the corresponding hydroxylamine (B1172632) and finally the amine. scielo.br In industrial synthesis, this reduction is efficiently carried out using catalysts. wikipedia.org

Common catalysts for this reduction step include:

Raney nickel: A solid catalyst composed of a fine powder of a nickel-aluminium alloy.

Palladium on carbon (Pd/C): A catalyst where palladium metal is deposited on activated carbon, providing a high surface area for the reaction. wikipedia.org

The general reaction for this reduction is shown below: C₇H₄N₂O₆ (3,5-Dinitrobenzoic acid) + 6H₂ → C₇H₈N₂O₂ (3,5-diaminobenzoic acid) + 4H₂O

This reduction step is crucial as it yields the diamino intermediate, which is essential for the subsequent iodination and acylation reactions. wikipedia.org

Following the formation of 3,5-diaminobenzoic acid, the next key stage is the introduction of three iodine atoms onto the benzene ring at the 2, 4, and 6 positions. This electrophilic substitution reaction results in the formation of the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgpatsnap.com

Several iodination methods have been established for this purpose. A widely used technique involves reacting the diamino compound with an iodine halide, such as iodine monochloride (ICl) or potassium iodochloride (KICl₂). wikipedia.orggoogle.comgoogle.com The iodination is typically carried out in an aqueous reaction medium at a moderately low pH. google.comgoogle.com

An alternative synthetic route for the key intermediate 3,5-diamino-2,4,6-triiodobenzoic acid utilizes a combination of potassium iodide (KI) and hydrogen peroxide (H₂O₂) as the reactants in a solvent environment with sulfuric acid. patsnap.com This method involves the in-situ generation of the iodinating species.

| Iodination Method | Reagents | Key Intermediate |

| Iodine Halide Method | 3,5-diaminobenzoic acid, Iodine monochloride (ICl) or Potassium iodochloride (KICl₂) | 3,5-diamino-2,4,6-triiodobenzoic acid |

| Peroxide Method | 3,5-diaminobenzoic acid, Potassium iodide (KI), Hydrogen peroxide (H₂O₂), Sulfuric acid | 3,5-diamino-2,4,6-triiodobenzoic acid |

Another synthetic pathway involves the iodination of 3,5-diacetamidobenzoic acid using iodine monochloride. wikipedia.org

Functional Group Derivatization and Acylation Processes

The final step in the synthesis of Diatrizoate involves the derivatization of the two amino groups on the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate. wikipedia.org This is achieved through an acylation reaction, where both primary amine functional groups are converted into acetamido groups. smolecule.com

The most common method for this acylation is the reaction of the triiodinated intermediate with acetic anhydride. wikipedia.orgsmolecule.com This process attaches an acetyl group (CH₃CO-) to each of the amino groups, yielding the final product, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic acid). wikipedia.org The reaction is typically followed by acidification, for example with sulfuric acid, to isolate the product. wikipedia.org In some procedures, an acid-binding agent like triethylamine (B128534) is used during the acylation reaction with acetic anhydride. google.com

An alternative approach involves a one-pot method where 3,5-diamino-2,4,6-triiodobenzoic acid serves as the raw material to prepare an acyl chloride compound, which then undergoes amidation. patsnap.com This is followed by esterification and hydrolysis to yield the final diatrizoic acid product. patsnap.com The derivatization of functional groups, such as the acylation of amines, is a fundamental technique to modify a molecule's properties. libretexts.org

Exploration of Novel Synthetic Methodologies for Urovision Analogues

Research in the field of contrast media has led to the exploration of novel synthetic methods and the development of Diatrizoate analogues aimed at improving properties and simplifying production.

One innovative approach is the use of a solid-phase synthesis method. google.com In this technique, 3,5-diaminobenzoic acid is bonded to a hydroxymethyl resin. google.com The subsequent iodination and acylation reactions are performed on this solid support. google.com Finally, the Diatrizoate product is cleaved from the resin. google.com This method is designed to solve challenges related to the complex purification processes and removal of residual impurities found in traditional synthesis. google.com

Furthermore, novel Diatrizoate analogues and formulations are being developed. For instance, diatrizoic acid has been conjugated to LAPONITE® nanodisks to create a new type of CT contrast agent. rsc.org This involves silanizing the nanodisks to introduce amine groups, followed by conjugation with diatrizoic acid. rsc.org The development of such macromolecular contrast media represents a significant area of research. nih.gov

The evolution of iodinated contrast media has also progressed from ionic monomers like Diatrizoate to nonionic dimers, such as Iotrolan. nih.gov These dimeric structures consist of two tri-iodinated benzene rings linked together, a design intended to reduce osmolality and improve patient tolerance. researchgate.net

Catalytic Approaches in this compound Chemical Synthesis

Catalysis plays a vital role in several key steps of the chemical synthesis of Diatrizoate, enhancing reaction efficiency and enabling specific transformations.

In the initial reduction of the nitroaromatic precursor, 3,5-dinitrobenzoic acid, to 3,5-diaminobenzoic acid, heterogeneous catalysts are essential. wikipedia.org As previously mentioned, Raney nickel and palladium on carbon (Pd/C) are the catalysts of choice for this hydrogenation reaction. wikipedia.org These metal catalysts provide an active surface on which the reduction of the nitro groups occurs.

In some synthetic variations, catalysts are also employed during the acylation step. For example, in a one-pot synthesis method starting from 3,5-diamino-2,4,6-triiodobenzoic acid, 4-dimethylaminopyridine (B28879) is used as a catalyst during the reaction with thionyl chloride and acetic acid. patsnap.com

While not part of the forward synthesis of Diatrizoate, it is noteworthy that catalytic approaches are also being explored for its removal and degradation. Studies have shown that palladium nanoparticles, including those produced biologically (bio-Pd), can act as efficient catalysts for the reductive deiodination (dehalogenation) of Diatrizoate. acs.orgugent.benih.gov

| Synthetic Step | Catalyst | Purpose |

| Reduction of Nitro Groups | Raney nickel or Palladium on carbon (Pd/C) | To convert 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. wikipedia.org |

| Acylation/Amidation | 4-dimethylaminopyridine (DMAP) | To facilitate the formation of the acetamido groups. patsnap.com |

Molecular Mechanisms of X Ray Attenuation and Contrast Enhancement by Urovision

Fundamental Principles of Iodine-Photon Interactions

The interaction between iodine and X-ray photons is primarily governed by the photoelectric effect, a phenomenon highly dependent on the atomic number of the interacting material and the energy of the incident X-ray beam.

Iodine, with a high atomic number (Z=53), is particularly effective in attenuating X-rays via the photoelectric effect. This effect occurs when an incident X-ray photon transfers all its energy to an inner-shell electron of an atom, causing the electron to be ejected from the atom as a photoelectron kaysnyderattorney.comwikipedia.org. The probability of photoelectric absorption is approximately proportional to Z³/E³, where Z is the atomic number and E is the energy of the incident photon, making it more pronounced with increasing atomic number kaysnyderattorney.com.

A key advantage of iodine as a contrast agent is that its K-shell binding energy, also known as the K-edge, is approximately 33.2 keV wikipedia.orgnagyberki.hufishersci.ca. This energy level is notably similar to the average energy of X-rays typically used in diagnostic radiography wikipedia.orgnagyberki.hu. When the incident X-ray energy is slightly above and closer to the K-edge of the iodine atom, the likelihood of photoelectric absorption significantly increases kaysnyderattorney.comwikipedia.orgnagyberki.hupharmakb.com. This characteristic absorption leads to a substantial increase in X-ray attenuation, thereby producing the desired image contrast wikipedia.org. While Compton scattering also contributes to X-ray interaction, the photoelectric effect is the primary mechanism responsible for contrast in diagnostic X-ray imaging, especially with high-Z materials like iodine kaysnyderattorney.compharmakb.com.

The degree of X-ray attenuation, or radiopacity, produced by Urovision is directly proportional to the concentration of iodine present in the tissue or fluid being imaged fishersci.canih.govnih.govnih.gov. This linear relationship is a cornerstone of contrast-enhanced imaging, allowing for quantitative assessment of enhancement. In computed tomography (CT), radiopacity is quantified in Hounsfield Units (HU). Research indicates a linear relationship between iodine concentration and radiopacity in HU over a range of concentrations, for example, 0.5–50 mg/mL nih.gov. Specifically, every milligram of iodine per milliliter of blood or cubic centimeter of tissue can elevate the attenuation by approximately 25 Hounsfield units fishersci.ca. This direct correlation allows for predictable and measurable contrast enhancement based on the administered iodine load.

Table 1: Illustrative Relationship Between Iodine Concentration and Radiopacity (Hounsfield Units)

| Iodine Concentration (mg/mL) | Approximate Radiopacity (HU) |

| 0.5 | 12.5 |

| 10 | 250 |

| 20 | 500 |

| 30 | 750 |

| 40 | 1000 |

| 50 | 1250 |

Note: Values are illustrative based on an approximate increase of 25 HU per mg/mL iodine fishersci.ca. Actual values may vary depending on X-ray energy and specific tissue properties.

Structural Determinants of X-ray Absorption Efficiency in Triiodinated Compounds

Increased Effective Molecular Size: The presence of three large iodine atoms in close proximity on the benzene (B151609) ring increases the effective molecular size, which enhances the attenuation of X-rays, particularly longer-wavelength X-rays nih.gov.

Stability and Reduced Toxicity: The covalent bonding of iodine atoms to a stable organic functional group, such as the benzene ring, significantly reduces the risk of toxic effects that could arise from free iodide ions nih.gov.

While the iodine atoms are solely responsible for the radiopacity of the contrast medium, the organic carrier (the non-iodine parts of the molecule) influences other critical physicochemical properties, including osmolality, tonicity, hydrophilicity, and viscosity fishersci.ca. These properties, though not directly related to X-ray attenuation, are important for the agent's behavior within the body and its interaction with biological systems.

Molecular Dynamics of this compound in Solvated Environments Affecting X-ray Interactions

The behavior of this compound in solvated environments, such as bodily fluids, influences how its iodine atoms interact with X-rays. Molecular dynamics (MD) simulations, often combined with X-ray scattering techniques, provide atomistic insights into the structural dynamics of molecules in solution, including the behavior of solvent molecules and ions around the solute.

In the context of this compound, MD simulations can reveal the dynamic behavior of the contrast agent molecules, their conformational fluctuations, and their interactions with surrounding water molecules and other ions. The way this compound molecules are solvated affects the local electron density distribution around the iodine atoms. X-ray solution scattering (XSS) data, when integrated with MD simulations, can help in characterizing the solvation shell structure and deriving the difference in solvation shell electron density. This is relevant because the effective attenuation of X-rays depends not just on the number of iodine atoms but also on their spatial distribution and local environment within the solution, which is influenced by solvation dynamics. While specific data on this compound's molecular dynamics directly affecting X-ray interactions in solution is complex and often studied at a theoretical or advanced experimental level, the principle is that the dynamic distribution and density of iodine atoms, as influenced by their solvation, directly dictate the local X-ray absorption characteristics.

In Vitro and Preclinical Investigations of Urovision S Biological Activities and Molecular Effects

Cellular and Subcellular Interaction Studies

Investigations into the interaction of Meglumine (B1676163) sodium amidotrizoate with cellular and subcellular components reveal both its intended inertness as a contrast agent and certain modulatory effects, particularly at higher concentrations.

Studies have demonstrated that diatrizoate, a key component of Urovision, can exhibit direct toxicity to renal proximal tubule cells in in vitro settings. This cytotoxicity is dose-dependent and increases with prolonged exposure. nih.gov The presence of meglumine, another component of the contrast medium, has been observed to contribute to this toxic effect on renal epithelial cells, showing a slight additive impact on diatrizoate-induced cellular alterations. nih.gov

The observed cellular injury is characterized by several metabolic disturbances. Specifically, diatrizoate sodium (at 25 mM) led to significant reductions in tubule potassium (K+), adenosine (B11128) triphosphate (ATP), and total adenine (B156593) nucleotide (TAN) contents. Concurrently, there were notable decreases in both basal and uncoupled respiratory rates of the tubules, alongside a significant increase in tubule calcium (Ca2+) content. These findings collectively indicate the development of cell injury. nih.gov Furthermore, diatrizoate has been shown to exacerbate cell injury induced by hypoxic conditions. nih.gov

Meglumine sodium amidotrizoate (referred to as SAMA in some studies), has been shown to induce cytotoxicity in human embryonic kidney (HEK-293) cells. nih.govsemanticscholar.orgresearchgate.net Research indicates that this cytotoxicity involves the modulation of key cellular processes, including autophagy and apoptosis. Exposure to SAMA enhanced the expression of autophagy markers, such as beclin-1 and the LC3 II/LC3 I ratio, and increased the percentage of apoptotic cells in HEK-293 cells in a concentration-dependent manner. nih.govsemanticscholar.orgresearchgate.net

Beyond these effects, sodium diatrizoate has been reported to decrease the phosphorylation status of extracellular signal-regulated kinase (ERK) and to diminish the growth and proliferation of HK-2 cells (human renal proximal tubular epithelial cell line). researchgate.net In studies focusing on mast cell degranulation, meglumine amidotrizoate (at concentrations exceeding 100 mg/mL) induced degranulation in an in vitro mast cell line. However, this effect was predominantly attributed to cell mortality at these very high concentrations rather than a specific degranulation process. d-nb.info

Table 1: Observed Modulatory Effects of this compound (Meglumine Sodium Amidotrizoate) on Cellular Processes

| Cellular Process/Marker | Effect Observed | Cell Line/System | Reference |

| Tubule K+ content | Significant decline | Rabbit proximal tubule segments | nih.gov |

| ATP content | Significant decline | Rabbit proximal tubule segments | nih.gov |

| TAN content | Significant decline | Rabbit proximal tubule segments | nih.gov |

| Basal respiratory rate | Significant decrease | Rabbit proximal tubule segments | nih.gov |

| Uncoupled respiratory rate | Significant decrease | Rabbit proximal tubule segments | nih.gov |

| Tubule Ca2+ content | Significant increase | Rabbit proximal tubule segments | nih.gov |

| Hypoxia-induced cell injury | Potentiation | Rabbit proximal tubule segments | nih.gov |

| Autophagy markers (Beclin-1, LC3 II/LC3 I ratio) | Enhanced expression | HEK-293 cells | nih.govsemanticscholar.orgresearchgate.net |

| Apoptosis | Increased percentage of apoptotic cells | HEK-293 cells | nih.govsemanticscholar.org |

| ERK phosphorylation | Decreased | HK-2 cells | researchgate.net |

| Cell growth/proliferation | Diminished | HK-2 cells | researchgate.net |

| Mast cell degranulation | Induced (at high concentrations, attributed to cell mortality) | Human mast cell line | d-nb.info |

The hypertonic nature of Meglumine sodium amidotrizoate solutions has notable effects on cell membranes. In vitro and in vivo observations indicate that these hypertonic solutions can lead to a decrease in hematocrit and shrinkage of red blood cells, suggesting an impact on cellular osmotic balance and potentially membrane integrity. fda.gov The high osmolality of diatrizoate meglumine and diatrizoate sodium is also linked to a mild laxative effect when administered orally or rectally, which is attributed to the intraluminal diffusion of water into the gastrointestinal tract. hres.cadrugs.comsmolecule.com While not a direct measure of compound transport across membranes, these effects highlight the osmotic influence of this compound on biological barriers.

Biological Distribution and Excretion Pathways in Preclinical Models

Preclinical investigations into the pharmacokinetics of Meglumine sodium amidotrizoate demonstrate its rapid distribution and efficient elimination from the body, primarily via the renal system.

Following intravascular administration, Meglumine sodium amidotrizoate (e.g., MD-76R) is rapidly distributed through the bloodstream and primarily eliminated unchanged by the kidneys through glomerular filtration. fda.govnih.govdrugbank.com The compound is poorly bound to serum albumin, which facilitates its filtration. fda.govnih.gov In subjects with normal renal function, maximal opacification of the renal passages can be observed as early as 5 minutes post-injection. fda.gov In younger subjects, such as infants and small children, the excretion process tends to be even more prompt, leading to faster and less sustained maximal opacification. fda.gov The pharmacokinetics of intravascularly administered radiopaque contrast media, including this compound, are typically described by a two-compartment model, featuring a rapid alpha phase for drug distribution and a slower beta phase for drug elimination. In individuals with normal renal function, the approximate half-lives for these phases are 10 minutes (alpha) and 100 minutes (beta). fda.gov

Table 2: Pharmacokinetic Parameters of this compound (Meglumine Sodium Amidotrizoate) in Normal Renal Function

| Parameter | Value (Approximate) | Phase | Reference |

| Alpha Half-life | 10 minutes | Distribution | fda.gov |

| Beta Half-life | 100 minutes | Elimination | fda.gov |

| Time to Maximal Renal Opacification | 5 minutes | Excretion | fda.gov |

| Protein Binding | Poorly bound | Distribution | fda.govnih.gov |

While renal excretion is the primary route, the liver and small intestine serve as significant alternate pathways for the elimination of diatrizoate salts. fda.govnih.govdrugbank.com In cases of severe renal impairment, the contribution of the hepatobiliary system to excretion substantially increases, with up to 20% of the administered dose potentially recovered in feces within 48 hours. fda.govnih.gov Saliva has also been identified as a minor secretory pathway for injectable radiopaque diagnostic agents. nih.gov

Beyond these primary and alternate routes, preclinical studies have also shown that diatrizoate salts can cross the placental barrier in humans and are excreted into human milk. fda.govhres.caguerbet.com Teratology studies conducted in animals have not indicated any teratogenic effects attributable to diatrizoate sodium or diatrizoate meglumine. fda.govhpra.ie Animal models have been instrumental in understanding the mechanisms of contrast-induced nephropathy (CIN), including the roles of oxidative stress and mitochondrial dysfunction, and in evaluating potential protective strategies. nih.govd-nb.inforesearchgate.netsemanticscholar.orgresearchgate.net For instance, Meglumine sodium amidotrizoate has been infused into the abdominal cavities of mice to simulate ascites for imaging purposes, further demonstrating its application in preclinical research for studying fluid dynamics and distribution within biological systems. nih.gov

Functional Investigations in Animal Models (Focus on molecular insights)

Gastrointestinal Motility Modulation via Molecular Targets in Zebrafish Models

While zebrafish (Danio rerio) serve as a valuable and increasingly utilized model organism for studying gastrointestinal (GI) motility due to their optical transparency, rapid development, and genetic homology to humans, specific investigations into "this compound"'s effects on this physiological process at a molecular level in zebrafish have not been identified in the conducted research. nih.govzeclinics.comresearchgate.netnih.gov

General research in zebrafish GI motility has elucidated the complex interplay of smooth muscle cells, enteric neurons, and interstitial cells of Cajal (ICC) in regulating coordinated contractions. nih.govbrockport.edu Key molecular players, such as the KIT protein (a receptor tyrosine kinase essential for ICC development) and serotonin (B10506) (5-HT) and its associated synthesis enzymes (e.g., tph2) and receptors (e.g., 5-HT4, 5-HT2b), have been shown to influence GI transit in zebrafish. nih.govbrockport.eduscientificarchives.com Motility and chemotaxis of microbial populations within the zebrafish gut also play a role in host-microbe symbiosis and can influence gut dynamics. plos.org

Despite the established utility of zebrafish models for studying GI physiology and the identification of "this compound" as a chemical compound, no specific studies were found that describe "this compound"'s direct impact on these molecular targets or its modulation of gastrointestinal motility in zebrafish larvae or adult fish. Therefore, no detailed research findings or data tables pertaining to this compound's functional investigations in this specific animal model and molecular context can be presented.

Structure Activity Relationship Sar and Molecular Design Principles for Urovision and Analogues

Impact of Benzene (B151609) Ring Substitutions on Molecular Functionality

The benzene ring in Diatrizoic Acid is a central structural element, heavily modified to achieve its desired functionality as a contrast agent. This ring is tri-iodinated, featuring iodine atoms at positions 2, 4, and 6 jkchemical.commims.com. The high atomic number of these three iodine atoms is directly responsible for the compound's radiopacity, enabling it to effectively absorb X-rays and create contrast in medical imaging wikipedia.orgjkchemical.comwikidata.org.

Role of Amide and Carboxyl Functional Groups in Molecular Interactions

The molecular interactions of Urovision's active component, Diatrizoic Acid, are significantly influenced by its amide and carboxyl functional groups.

Amide Functional Groups: Diatrizoic Acid contains two acetamido groups, which are secondary amides wikipedia.orgjkchemical.comwikipedia.org. These amide linkages are fundamental in biological chemistry, forming the backbone of proteins via peptide bonds uni.lumims.com. In the context of Diatrizoic Acid, these amide groups contribute to enhancing the compound's water solubility uni.lu. Amides are known for their ability to participate in hydrogen bonding, acting as both hydrogen bond acceptors and, under certain conditions, as hydrogen bond donors mims.comnih.gov. While generally stable, amides can undergo hydrolysis under acidic or basic conditions uni.lu.

Carboxyl Functional Group: Diatrizoic Acid possesses a carboxylic acid group (-COOH) wikipedia.orgjkchemical.comwikipedia.org. Carboxylic acids are weak acids that can exist in their ionized form as carboxylate ions in solution, depending on the pH of the environment nih.govnih.gov. The carboxyl group can serve as a hydrogen bond donor, while its deprotonated carboxylate form can act as a strong hydrogen bond acceptor nih.gov. Changes in pH can significantly impact the solubility of such compounds, with ionization of the acidic group leading to increased solubility in basic solutions wikipedia.org.

Comparative Analysis of Ionic vs. Non-ionic Structural Forms and Their Chemical Implications

This compound, as Meglumine (B1676163) sodium amidotrizoate, is categorized as an ionic, high-osmolality contrast medium (HOCM) wikipedia.orgwikidata.orgwikipedia.orgflybase.org. The ionic nature of these agents means they dissociate into charged ions (e.g., meglumine cation and diatrizoate anion) when in solution wikidata.org. This dissociation results in a higher osmolality compared to non-ionic contrast agents wikidata.orgwikipedia.orgmims.com.

Historically, HOCMs were the first generation of ICMs developed, but their high osmolality was associated with a greater incidence of adverse reactions mims.comwikipedia.orgnih.gov. In contrast, non-ionic contrast agents are designed with modified chemical structures that reduce the likelihood of such reactions cenmed.com. The iodine molecules in non-ionic agents remain neutral, leading to fewer side effects and generally lower osmolality wikipedia.orgcenmed.com. Modern low-osmolality contrast media (LOCM) are typically non-ionic monomers, characterized by tri-iodinated benzene rings adorned with polar alcohol (-OH) groups that enhance their water solubility wikipedia.org. Due to improved safety profiles, LOCMs and iso-osmolar contrast media (IOCMs) are now predominantly used for intravascular administrations mims.com. The choice between ionic and non-ionic forms is often influenced by factors such as cost, patient medical history, and the potential for adverse reactions cenmed.com.

Computational Chemistry Approaches for SAR Prediction and Optimization

Computational chemistry plays a pivotal role in the prediction and optimization of SAR for ICMs, offering insights into their molecular behavior without extensive experimental work wikipedia.orgwikipedia.org.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), and to estimate the strength of the binding interaction, known as binding affinity wikipedia.orgwikipedia.org. In the context of ICMs, docking simulations help to examine the molecular adsorption process at an atomic level wikipedia.orgwikipedia.org. While molecular docking is effective in predicting binding poses, its accuracy in predicting binding affinities has been a subject of ongoing research and improvement. Recent advancements, including the integration of quantum mechanics and machine learning techniques, are enhancing the reliability of binding affinity predictions. A critical factor in accurate docking is the correct protonation state of the ligands, which can significantly influence molecular recognition.

Density Functional Theory (DFT) Simulations for Electronic Properties

Density Functional Theory (DFT) simulations are quantum mechanical methods used to investigate the electronic structure of molecules, providing detailed insights into their properties and interactions wikipedia.org. For ICMs, DFT can be applied to systematically study the effects of molecular structures and surface properties on their behavior, such as adsorption wikipedia.org. DFT simulations can also offer a cost-effective and safe alternative to experimental studies, particularly when dealing with hazardous materials wikipedia.org. These simulations can reveal correlations between adsorption energy and molecular weight of ICMs. Furthermore, DFT is instrumental in calculating various quantum chemical parameters, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, chemical hardness, and electrophilicity, all of which are crucial for understanding a compound's reactivity and potential interactions. DFT studies have also explored the impact of iodine atoms on the enthalpy of deprotonation in iodobenzenes, contributing to a deeper understanding of their chemical characteristics.

Advanced Analytical Methodologies for Urovision Characterization and Quantification in Research

Electrochemical Methods for Detection and Quantification

Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique employed for both qualitative and quantitative analysis of electroactive species. pineresearch.comwikipedia.org It operates by superimposing a series of small, constant amplitude voltage pulses onto a linear potential sweep or staircase potential. wikipedia.orgpalmsens.com The current is measured twice during each pulse: once just before the pulse is applied and again at the end of the pulse. palmsens.com The difference between these two current samples is then plotted against the potential, resulting in a peak-shaped voltammogram. palmsens.com This differential measurement effectively minimizes the non-faradaic background (charging) current, thereby enhancing the signal-to-noise ratio and improving detection limits, typically to about 10⁻⁸ M. pineresearch.comwikipedia.org

For a chemical compound like Urovision, which contains iodine atoms and complex organic structures, DPV could be a valuable tool for studying its redox properties. The presence of iodine, a halogen, can influence the electrochemical behavior of the molecule, potentially leading to specific oxidation or reduction peaks. By analyzing the peak potential and peak current in a DPV experiment, researchers could gain insights into the compound's electron transfer characteristics and quantify its concentration in a solution. Reversible reactions typically yield symmetric peaks, while irreversible reactions result in asymmetric peaks. wikipedia.org The peak height is generally proportional to the concentration of the analyte, enabling quantitative determination. wikipedia.orgpalmsens.com

While DPV holds potential for the electrochemical characterization of this compound, specific research findings or detailed data tables demonstrating its application to this compound (Meglumine sodium amidotrizoate) were not identified in the public literature. Hypothetically, a DPV analysis of this compound might yield a voltammogram with characteristic peaks corresponding to the redox processes of its iodine-containing or other electroactive functional groups.

Techniques for Analyzing Molecular Interactions and Physicochemical Properties

Understanding the molecular interactions and physicochemical properties of a compound like this compound is crucial for various research applications, including its behavior in solution and potential interactions with biological systems. Techniques such as Taylor Dispersion Analysis and Capillary Electrophoresis offer distinct advantages for such characterization.

Taylor Dispersion Analysis for Hydrodynamic Properties

Taylor Dispersion Analysis (TDA), also known as Taylor-Aris dispersion, is an absolute and straightforward microcapillary flow-based technique used to determine the diffusion coefficients and, consequently, the hydrodynamic radii of molecules in solution. nih.govumontpellier.fratascientific.com.auazom.com The method is based on the principle of injecting a nanoliter-scale sample plug into a laminar flow of a run buffer within a capillary tube. nih.govatascientific.com.au As the sample plug travels, it disperses axially due to the combined effects of radial diffusion and convection caused by the parabolic velocity profile of the laminar flow. nih.govatascientific.com.auazom.com Larger species diffuse more slowly and are more prone to dispersion, leading to broader elution peaks, while smaller species diffuse faster, resulting in slower dispersion and narrower peaks. umontpellier.frnanoscale-metrix.com

TDA is advantageous due to its high sensitivity, ability to analyze a broad range of particle sizes (typically 0.2 nm to 50 nm for hydrodynamic radius), and minimal sample volume requirements (few nanoliters). umontpellier.fratascientific.com.aunanoscale-metrix.com It is also non-destructive and insensitive to the presence of dusts, eliminating the need for sample filtration. umontpellier.frnanoscale-metrix.com For a compound like this compound, TDA could provide valuable information on its hydrodynamic size in various solvent systems, its aggregation state, and potential interactions with other molecules that alter its effective size. This technique is particularly useful for characterizing small molecules, peptides, and proteins, as well as their association states. atascientific.com.au

Despite its utility, specific research findings or data tables detailing the application of TDA to this compound (Meglumine sodium amidotrizoate) were not found in the public domain. An illustrative data table for a hypothetical compound's hydrodynamic radius determined by TDA might appear as follows:

Table 1: Illustrative Hydrodynamic Properties by Taylor Dispersion Analysis (Hypothetical Data)

| Sample | Concentration (mg/mL) | Diffusion Coefficient (D, x10⁻⁷ cm²/s) | Hydrodynamic Radius (Rh, nm) |

| This compound | 1.0 | 5.2 | 0.42 |

| This compound | 5.0 | 5.1 | 0.43 |

| This compound + Binding Partner | 1.0 | 3.5 | 0.63 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual research findings for this compound.

Capillary Electrophoresis for Interaction Studies

Capillary Electrophoresis (CE) is a powerful separation technique widely used for analyzing molecular interactions, purity, and concentration of various compounds. researchgate.net In CE, separation occurs within a narrow capillary tube filled with an electrolyte solution, driven by an applied electric field. researchgate.net Different components of a sample migrate at varying speeds based on their charge-to-size ratio, allowing for their separation and detection. researchgate.net

CE can be particularly useful for studying molecular interactions by observing shifts in electrophoretic mobility upon binding or complex formation between this compound and other molecules (e.g., proteins, ions, or other small molecules). Changes in mobility indicate alterations in the compound's effective charge or hydrodynamic size due to interaction. This label-free approach can provide insights into binding stoichiometry and affinity.

It is crucial to clarify that while Capillary Electrophoresis is a relevant technique for analyzing chemical compounds, search results frequently refer to "UroVysion" in the context of CE. However, this "UroVysion" refers to a diagnostic assay kit (UroVysion Bladder Cancer Kit) that utilizes fluorescence in situ hybridization (FISH) and sometimes involves capillary electrophoresis for fragment analysis in genetic testing, rather than the characterization of the chemical compound this compound itself. molecular.abbottresearchgate.nethpllab.comhpllab.comnih.govoncotarget.com Therefore, while CE could theoretically be applied to study the physicochemical properties and interactions of the chemical compound this compound, specific research findings or data tables for this compound (Meglumine sodium amidotrizoate) using CE for interaction studies were not found in the provided search results.

Environmental Chemistry and Biotransformation of Urovision

Adsorption and Sorption Mechanisms in Environmental Matrices

Specific studies focusing on the adsorption and sorption mechanisms of "Urovision" (Meglumine sodium amidotrizoate) in environmental matrices such as soil, sediment, or water treatment systems are not found in the current search results. While general principles of adsorption and sorption are well-established for various pollutants and chemical compounds in environmental remediation mdpi.comresearchgate.netnih.gov, direct application of these principles with specific data or detailed research findings for this compound is not provided.

Molecular-Level Adsorption onto Sorbents

Information detailing the molecular-level adsorption of "this compound" (Meglumine sodium amidotrizoate) onto specific sorbents has not been identified in the available literature. Research on molecular-level adsorption typically involves understanding the interactions (e.g., van der Waals forces, hydrophobic interactions, chemisorption, surface complexation, ion exchange, electrostatic attraction) between a compound and various adsorbent materials mdpi.com. However, such specific investigations for this compound are absent from the provided sources.

Influence of Structural Properties on Sorption Affinity

The influence of the structural properties of "this compound" (Meglumine sodium amidotrizoate) on its sorption affinity in environmental contexts is not discussed in the provided research findings. The chemical structure of this compound, characterized by its complex composition including iodine atoms and multiple functional groups nih.gov, would theoretically play a role in its interaction with different environmental matrices and sorbents. However, empirical data or theoretical analyses specifically linking these structural features to its sorption behavior are not available.

Given the absence of specific data, no interactive data tables can be generated for the environmental adsorption and sorption characteristics of this compound.

Future Directions in Urovision Chemical Compound Research

Advancements in Molecular Design for Targeted Research Applications

Future research will likely move beyond the use of iothalamic acid as a general contrast agent towards creating highly specific molecular tools for targeted research. This involves the strategic modification of the core iothalamic acid structure to imbue it with new functionalities.

One promising direction is the development of theranostic agents, which combine diagnostic imaging with therapeutic capabilities rsc.org. By conjugating iothalamic acid with therapeutic molecules, researchers can create agents that not only visualize a disease site but also deliver a therapeutic payload nih.gov. The design of such conjugates involves creating flexible structures where one part is a targeting molecule (like a peptide or antibody) that directs the compound to a specific disease marker, while other parts carry the imaging component (iothalamic acid) and a therapeutic agent oncotarget.com.

Another area of advancement lies in creating macromolecular contrast media. By incorporating iothalamic acid into polymers, dendrimers, or nanoparticles, researchers can alter its pharmacokinetic properties, potentially leading to longer circulation times and improved accumulation in specific tissues nih.govnih.gov. This strategy could address the limitations of small-molecule agents and open new avenues for preclinical imaging applications nih.govopenmedscience.com. The exploration of novel iodine-based materials with properties similar to clinical agents but with easier synthesis could also accelerate research applications mdpi.com.

| Molecular Modification Strategy | Targeting Moiety Example | Potential Research Application |

|---|---|---|

| Peptide Conjugation | RGD (Arginylglycylaspartic acid) peptides | Targeting and imaging angiogenesis in tumor models. |

| Antibody Conjugation | Monoclonal antibody against a tumor-specific antigen | Visualizing tumor margins and monitoring response to antibody therapy. oncotarget.com |

| Polymer Encapsulation | PLGA (Poly Lactic-co-Glycolic Acid) nanoparticles | Studying long-term biodistribution and accumulation in specific organs. nih.gov |

| Dendrimer Scaffolding | PAMAM (Polyamidoamine) dendrimers | Creating high-density iodine agents for enhanced signal in micro-CT imaging. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The integration of "omics" technologies—such as proteomics and metabolomics—offers a powerful approach to understanding the complex biological interactions of iothalamic acid at a molecular level. These technologies can provide an unbiased, system-wide view of how cells and organisms respond to the presence of the compound, moving beyond simple imaging to reveal detailed mechanistic insights oup.comnih.gov.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression in tissues or cells exposed to iothalamic acid. Previous studies have used proteomics to investigate the effects of iodinated contrast media (ICM) on kidney and thyroid cells, identifying specific proteins and cellular pathways that are modulated nih.govnih.govbenthamopen.com. Future research could expand on this to create comprehensive protein interaction maps, revealing the direct and indirect targets of iothalamic acid and elucidating the mechanisms behind its biological effects benthamopen.com.

| Omics Platform | Biological Sample | Potential Mechanistic Insights for Iothalamic Acid Research |

|---|---|---|

| Proteomics | Cultured renal cells, thyroid tissue | Identification of protein biomarkers and pathways affected by the compound. nih.govbenthamopen.com |

| Metabolomics | Plasma, Urine | Mapping of metabolic shifts and functional responses post-administration. nih.govacc.org |

| Transcriptomics | Target tissues (e.g., kidney) | Understanding changes in gene expression that precede proteomic shifts. wiley.com |

| Multi-Omics Integration | Tissue and biofluids | Building comprehensive models of the compound's biological impact. oup.comwiley.com |

Development of Advanced Analytical Platforms for In Situ Monitoring

A significant leap forward in iothalamic acid research will come from the ability to monitor its concentration and effects in real-time and in situ. The development of advanced analytical platforms is key to achieving this goal. Current methods often rely on collecting blood or urine samples over several hours to determine clearance rates nih.govnih.govuwmedicine.org. Future technologies aim to provide more dynamic and localized data.

Biosensors offer a promising avenue for the real-time, label-free detection of small molecules like iothalamic acid longdom.orgnih.gov. Technologies such as Surface Plasmon Resonance (SPR), optical waveguide grating (OWG), and electrochemical biosensors could be adapted to create highly sensitive and specific sensors for iothalamic acid mdpi.commdpi.comacs.org. Such devices could potentially be used for continuous monitoring in preclinical research, providing immediate pharmacokinetic data without the need for discrete sample collection .

Microfluidic platforms, or "lab-on-a-chip" systems, provide another powerful tool for in situ analysis. These platforms can be used to culture cells and monitor their responses to iothalamic acid in a precisely controlled environment, detecting secreted biomarkers in real-time nih.gov. Furthermore, the miniaturization of analytical instruments, such as portable mass spectrometers or benchtop NMR systems, could allow for at-line or online monitoring of iothalamic acid in various experimental setups, from chemical reaction monitoring to perfusion systems mdpi.comnews-medical.net.

| Analytical Platform | Underlying Principle | Potential Research Application for Iothalamic Acid |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding. mdpi.com | Real-time kinetic analysis of iothalamic acid binding to proteins. mdpi.com |

| Electrochemical Biosensor | Measures changes in electrical properties during a biological interaction. longdom.org | Continuous monitoring of iothalamic acid concentration in biological fluids. nih.gov |

| Microfluidic Cell Culture | Precise control and analysis of cells in a miniaturized system. nih.gov | In situ monitoring of cellular stress markers in response to the compound. |

| Process Analytical Technology (PAT) | Real-time measurement of chemical and physical attributes. pharmtech.com | Online monitoring of the stability and degradation of iothalamic acid derivatives. |

Predictive Modeling and Artificial Intelligence in Urovision Research

Artificial intelligence (AI) and predictive modeling are set to revolutionize research into contrast agents like iothalamic acid nih.gov. These computational tools can analyze vast datasets to identify patterns, make predictions, and guide experimental design in ways that were not previously possible ctfassets.netmdpi.com.

| AI / Modeling Application | Example Technique | Research Objective for Iothalamic Acid |

|---|---|---|

| Virtual Contrast Enhancement | Generative Adversarial Networks (GANs) | Generating contrast-like images from non-contrast data for comparative studies. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicting the imaging efficacy and biodistribution of novel iothalamic acid derivatives. cas.org |

| Pharmacokinetic Modeling | Physiologically Based Pharmacokinetic (PBPK) Models | Simulating the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. nih.gov |

| Multi-Omics Data Integration | Deep Learning / Transformer Models | Identifying novel biomarkers and mechanistic pathways by correlating imaging features with molecular data. oup.comwiley.com |

Q & A

How can researchers formulate focused and complex research questions for Urovision studies?

Effective research questions must balance specificity and complexity. Begin by narrowing the scope to a defined aspect of this compound (e.g., pharmacokinetics, receptor interactions) while ensuring the question addresses a gap in urological research. For example: "How does this compound modulate inflammatory pathways in bladder epithelial cells compared to existing therapeutics?" This requires multi-stage validation (e.g., in vitro assays, transcriptomic analysis) to generate novel insights rather than confirmatory results. Questions should avoid vague terms and align with measurable outcomes (e.g., cytokine levels, gene expression) .

Q. What methodological considerations are critical when designing in vitro and in vivo experiments for this compound?

Prioritize model relevance: in vitro studies should use human cell lines mimicking urothelial microenvironments, while in vivo models must reflect disease pathophysiology (e.g., chemically induced cystitis). Include controls for batch variability (e.g., solvent effects) and confounding factors (e.g., diet in animal studies). Define primary endpoints (e.g., biomarker reduction) and secondary endpoints (e.g., histopathological changes) early to streamline statistical analysis. Blinding and randomization are essential to minimize bias .

Q. How can researchers select and validate data collection methods for this compound’s biochemical properties?

Match techniques to this compound’s physicochemical traits (e.g., solubility, stability). For quantification, high-performance liquid chromatography (HPLC) ensures precision for small molecules, while immunoassays (e.g., ELISA) are suitable for protein interaction studies. Validate methods using spiked recovery tests and cross-correlate results with orthogonal techniques (e.g., mass spectrometry vs. fluorescence assays). Pre-test protocols to identify technical limitations (e.g., matrix interference in biological samples) .

Q. What strategies ensure variables are operationalized clearly in this compound studies?

Convert abstract concepts (e.g., "efficacy") into measurable parameters (e.g., "50% reduction in urinary frequency"). Use validated scales (e.g., International Prostate Symptom Score) for clinical variables. Pilot testing is critical to refine variable definitions and eliminate ambiguity. For example, define "adverse events" using standardized criteria (e.g., CTCAE v5.0) to ensure consistency across datasets .

Q. Which ethical frameworks govern this compound research involving human or animal subjects?

Obtain approval from institutional review boards (IRBs) or animal ethics committees. For human trials, ensure informed consent documents detail risks (e.g., dysuria) and benefits (e.g., symptom relief). Adhere to the 3R principles (Replacement, Reduction, Refinement) in animal studies. Transparently report adverse events and deviations from protocols in publications .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

Conduct sensitivity analyses to identify confounding variables (e.g., metabolic enzyme polymorphisms). Use PK/PD modeling to reconcile disparities, such as delayed PD effects despite rapid PK clearance. Replicate studies in alternative models (e.g., 3D organoids) to validate mechanisms. Cross-reference preclinical findings with clinical trial data to assess translational relevance .

Q. What protocols enhance reproducibility in this compound experiments?

Pre-register study designs on platforms like ClinicalTrials.gov or Open Science Framework. Document reagent lot numbers, equipment calibration dates, and software versions. Share raw datasets and analysis code via repositories like Zenodo. For in vivo studies, report housing conditions (e.g., temperature, light cycles) to control for environmental variability .

Q. How can interdisciplinary approaches improve understanding of this compound’s multi-target effects?

Integrate omics technologies (e.g., proteomics for target identification, metabolomics for pathway analysis) with computational modeling (e.g., molecular docking simulations). Collaborate with bioinformaticians to map interaction networks and prioritize high-confidence targets. Validate findings using CRISPR-based gene editing to confirm mechanistic links .

Q. What longitudinal study designs optimize assessment of this compound’s long-term safety?

Use adaptive trial designs to adjust dosing based on interim analyses. Implement retention strategies (e.g., patient diaries, follow-up reminders) to minimize attrition. Schedule periodic safety assessments (e.g., renal function tests, urinalysis) and compare outcomes to age-matched controls. Apply survival analysis techniques to evaluate time-dependent adverse events .

Q. How can iterative hypothesis-testing frameworks validate this compound’s mechanisms of action?

Employ Bayesian statistics to update probability estimates as new data emerges. For example, iteratively refine hypotheses about this compound’s anti-inflammatory effects using sequential in vitro → ex vivo → in vivo experiments. Cross-validate findings across species (e.g., murine → primate models) and leverage negative controls to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.